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molecular formula C6H4BrClN2O2 B8265538 5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide

5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide

Cat. No. B8265538
M. Wt: 251.46 g/mol
InChI Key: VEQDVIFAAZPSDS-UHFFFAOYSA-N
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Patent
US09382248B2

Procedure details

In a round bottom flask containing ethyl 5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxylate (4, 75.0 g, 267.38 mmol) was added liquid ammonia (150.0 mL, 267.38 mmol) in ethanol (100 mL) at 0° C. The reaction mixture was stirred at 45° C. for 2 h. At this time the mixture was concentrated to remove the ethanolic ammonia. The crude solids were washed with diethyl ether (500 mL) and dissolved in refluxing methanol (1 L) and filtered hot. The filtrate was concentrated under reduced pressure until ⅓ of solvent volume remained. Diethyl ether was added until all solids precipitated. The solid was filtered and dried under vacuum to afford 5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide (5) as a light brown solid. Yield: 45 g, 69%; MS (ESI) m/z 248.9 [M−1]−; 1H NMR (400 MHz, DMSO-d6) δ 7.92-7.82 (m, 1H), 7.61-7.59 (m, 1H), 7.36 (s, 1H).
Name
ethyl 5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxylate
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7](=[O:8])[NH:6][C:5]([C:9](OCC)=[O:10])=[C:4]([Cl:14])[CH:3]=1.[NH3:15]>C(O)C>[Br:1][C:2]1[C:7](=[O:8])[NH:6][C:5]([C:9]([NH2:15])=[O:10])=[C:4]([Cl:14])[CH:3]=1

Inputs

Step One
Name
ethyl 5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxylate
Quantity
75 g
Type
reactant
Smiles
BrC1=CC(=C(NC1=O)C(=O)OCC)Cl
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 45° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
At this time the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the ethanolic ammonia
WASH
Type
WASH
Details
The crude solids were washed with diethyl ether (500 mL)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing methanol (1 L)
FILTRATION
Type
FILTRATION
Details
filtered hot
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure until ⅓ of solvent volume
ADDITION
Type
ADDITION
Details
Diethyl ether was added until all solids
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(NC1=O)C(=O)N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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